molecular formula C27H15NO B14258170 2-(Perylen-3-YL)-1,3-benzoxazole CAS No. 401623-50-5

2-(Perylen-3-YL)-1,3-benzoxazole

Cat. No.: B14258170
CAS No.: 401623-50-5
M. Wt: 369.4 g/mol
InChI Key: IXRIDDFTZWKKFV-UHFFFAOYSA-N
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Description

2-(Perylen-3-YL)-1,3-benzoxazole is an organic compound that features a perylene moiety fused with a benzoxazole ring. This compound is of significant interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of materials science and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perylen-3-YL)-1,3-benzoxazole typically involves the condensation of perylene derivatives with benzoxazole precursors. One common method includes the reaction of perylene-3-carboxylic acid with o-aminophenol under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perylen-3-YL)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Perylen-3-YL)-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perylen-3-YL)-1,3-benzoxazole primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    5-(Perylen-3-yl)ethynyl-arabino-uridine: Another perylene derivative with similar photophysical properties.

    Perylenequinone: Known for its strong fluorescence and used in similar applications.

Uniqueness

2-(Perylen-3-YL)-1,3-benzoxazole is unique due to its specific structural configuration, which combines the properties of both perylene and benzoxazole. This combination enhances its photostability and luminescence efficiency, making it more suitable for applications requiring long-term stability and high sensitivity .

Properties

CAS No.

401623-50-5

Molecular Formula

C27H15NO

Molecular Weight

369.4 g/mol

IUPAC Name

2-perylen-3-yl-1,3-benzoxazole

InChI

InChI=1S/C27H15NO/c1-2-13-24-23(12-1)28-27(29-24)22-15-14-21-18-9-4-7-16-6-3-8-17(25(16)18)19-10-5-11-20(22)26(19)21/h1-15H

InChI Key

IXRIDDFTZWKKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7

Origin of Product

United States

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